molecular formula C7H16N2O2S B15256292 N-Methyl-1-(piperidin-3-yl)methanesulfonamide

N-Methyl-1-(piperidin-3-yl)methanesulfonamide

Cat. No.: B15256292
M. Wt: 192.28 g/mol
InChI Key: BRRQWVAVDMGNOH-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonamide group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or dimethyl sulfate. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate; temperatures ranging from 0°C to 100°C.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Secondary amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-1-(piperidin-3-yl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-Methyl-N-(piperidin-3-yl)methanesulfonamide
  • N-(2-Piperidin-3-yl-ethyl)-methanesulfonamide
  • N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-methyl-1-piperidin-3-ylmethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h7-9H,2-6H2,1H3

InChI Key

BRRQWVAVDMGNOH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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